N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a furan ring, an isoxazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the furan and thiophene rings, followed by the introduction of the isoxazole ring and the carboxamide group. Common synthetic routes include:
Furan Synthesis: Furan derivatives can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Thiophene Synthesis: Thiophene rings can be synthesized through the Gewald reaction, which involves the condensation of α-haloketones with thiourea.
Isoxazole Synthesis: Isoxazole rings can be formed through the reaction of hydroxylamine with nitriles or through the cyclization of hydroxylamine derivatives with carbonyl compounds.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of carboxylic acids with amines under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid, thiophene-2-carboxylic acid.
Reduction Products: Furan-2-ylmethanamine, thiophene-2-ylmethanamine.
Substitution Products: Various substituted isoxazoles and thiophenes.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antibacterial, antifungal, and anticancer activities. Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. It may also interact with receptors, modulating their signaling pathways and leading to biological effects.
Comparison with Similar Compounds
Furan-2-carboxamide: Similar in structure but lacks the isoxazole and thiophene rings.
Thiophene-2-carboxamide: Similar in structure but lacks the furan and isoxazole rings.
Isoxazole derivatives: Compounds containing isoxazole rings but lacking the furan and thiophene components.
Uniqueness: N-((5-(furan-2-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is unique due to the presence of all three heterocyclic rings (furan, isoxazole, and thiophene) in its structure, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-13(12-4-2-6-19-12)14-8-9-7-11(18-15-9)10-3-1-5-17-10/h1-7H,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNLHKHLPHHMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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